

An In-depth Technical Guide to the Physicochemical Properties of n-Octane

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Compound of Interest

Compound Name: Octane

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This technical guide provides a comprehensive overview of the core physicochemical properties of **n-octane** (C_8H_{18}), a straight-chain alkane that serves as a fundamental component in fuel and as a nonpolar solvent in various industrial and pharmaceutical applications. This document outlines key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between these properties.

Core Physicochemical Data

n-Octane is a colorless, volatile liquid with a characteristic gasoline-like odor.^[1] Its physical and chemical behaviors are dictated by its molecular structure—an unbranched chain of eight carbon atoms saturated with hydrogen. The primary intermolecular attractions are weak van der Waals dispersion forces, which increase with molecular size and surface area. These forces govern its physical state, volatility, and solvency.

Quantitative Properties Summary

The following tables summarize the key physicochemical properties of **n-octane**.

Table 1: General and Physical Properties of **n-Octane**

Property	Value	Units
Molecular Formula	C ₈ H ₁₈	-
Molar Mass	114.23	g/mol [2]
Boiling Point (at 1 atm)	125.6	°C[3]
Melting Point	-56.8	°C[3]
Density (at 20°C)	0.703	g/cm ³ [4]
Refractive Index (n _{20/D})	1.398	-[5][6]
Surface Tension (at 20°C)	21.62	mN/m[7]
Dynamic Viscosity (at 20°C)	0.542	mPa·s[8]

Table 2: Thermodynamic and Safety Properties of n-**Octane**

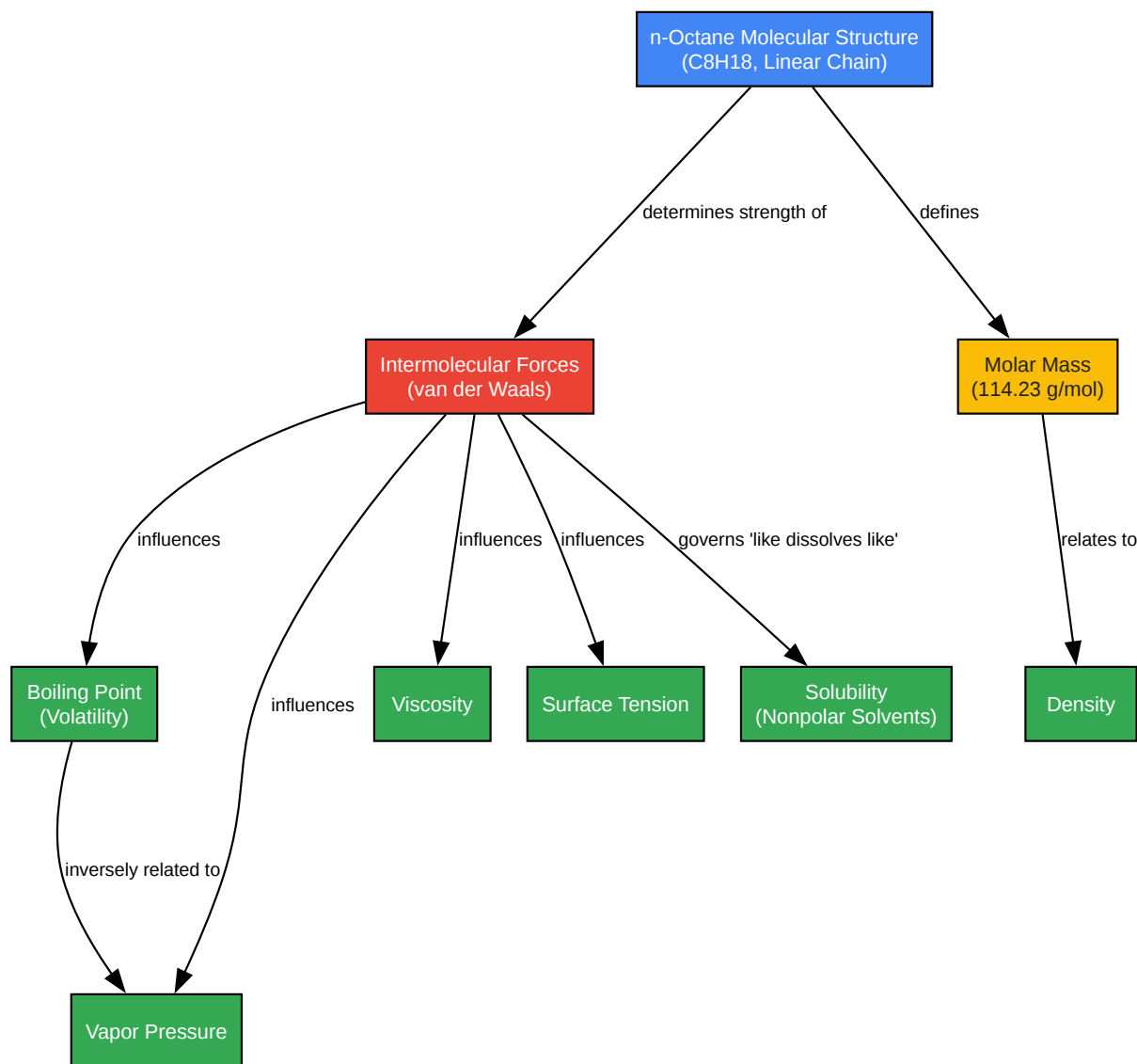
Property	Value	Units
Vapor Pressure (at 20°C)	1.47 (11 mmHg)	kPa[2][5]
Heat of Vaporization (at 25°C)	41.49	kJ/mol[1]
Heat of Combustion	-5445.3	kJ/mol[3]
Flash Point (Closed Cup)	13	°C[3][9]
Autoignition Temperature	206 - 220	°C[3][4][9]
Upper Explosive Limit	6.5	% by volume in air[3][9]
Lower Explosive Limit	1.0	% by volume in air[3][9]

Table 3: Solubility Data for n-**Octane**

Solvent	Solubility	Notes
Water	Insoluble (0.0007 g/L at 20°C)	n-Octane is nonpolar and hydrophobic. [10] [11]
Ethanol, Ether, Benzene, Acetone	Soluble / Miscible	Soluble in most non-polar organic solvents. [2] [3]

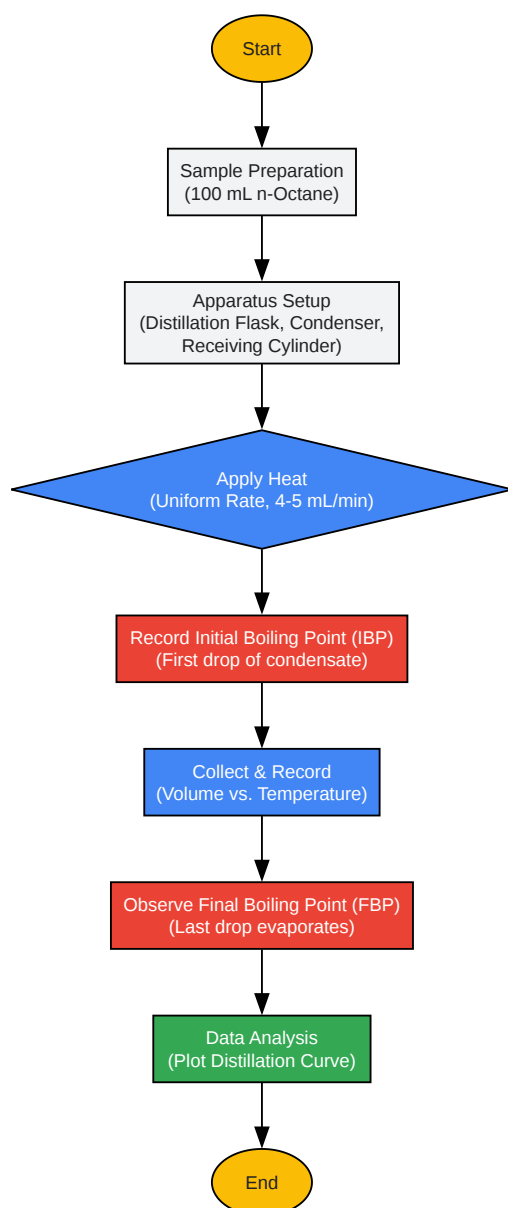
Visualized Relationships and Workflows

Understanding the interplay between molecular characteristics and macroscopic properties is crucial. The following diagrams, rendered using Graphviz, illustrate these relationships and a typical experimental workflow.



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Caption: Logical relationships between molecular structure and key physicochemical properties of **n-octane**.



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Caption: Generalized experimental workflow for determining boiling range via ASTM D86.

Experimental Protocols

The determination of physicochemical properties relies on standardized, reproducible methods. The American Society for Testing and Materials (ASTM) provides several key protocols applicable to n-**octane** and other petroleum products.

Boiling Point and Distillation Range (ASTM D86)

This test method determines the boiling range characteristics of petroleum products by performing a single batch distillation.[\[12\]](#)

- Principle: A 100 mL sample is distilled under atmospheric pressure at a uniform rate. The vapor temperatures are recorded as the distillation progresses, and the volume of condensed distillate is measured.[\[12\]](#)
- Apparatus: The apparatus consists of a distillation flask, a condenser and cooling bath, a flask heater, a temperature measuring device, and a graduated receiving cylinder.[\[13\]](#)
- Procedure:
 - Sample Preparation: The sample is cooled to a specified temperature (typically between 10-15°C) and 100 mL is measured into the distillation flask.
 - Apparatus Assembly: The flask is placed on the heater, and the vapor tube is connected to the condenser. The temperature sensor is positioned correctly in the neck of the flask. The receiving cylinder is placed at the outlet of the condenser.
 - Distillation: Heat is applied to the flask at a controlled rate so that the first drop of condensate falls from the condenser within 5 to 10 minutes. This temperature is recorded as the Initial Boiling Point (IBP).[\[12\]](#)
 - Data Collection: The distillation is continued at a rate of 4 to 5 mL per minute. The vapor temperature is recorded as each 10% volume increment is collected in the receiving cylinder.[\[12\]](#)
 - Endpoint: The distillation is stopped, and the Final Boiling Point (FBP) is recorded, which is the maximum temperature reached as the last of the liquid evaporates from the bottom of the flask.[\[12\]](#)

- Analysis: The collected data of temperature versus recovered volume is used to generate a distillation curve, which characterizes the volatility of the sample.

Density (ASTM D4052)

This method covers the determination of density in petroleum distillates using a digital density meter.

- Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the sample.[\[14\]](#)
- Apparatus: A digital density meter equipped with a temperature-controlled oscillating U-tube cell.
- Procedure:
 - Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and high-purity water.
 - Sample Injection: The n-**octane** sample, free of air bubbles, is introduced into the measurement cell using a syringe or automated sampler.
 - Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the specified test temperature (e.g., 20°C).
 - Measurement: The instrument measures the oscillation period and calculates the density. The reading is considered stable when consecutive measurements are consistent within the instrument's specified tolerance.
 - Cleaning: The cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

Kinematic and Dynamic Viscosity (ASTM D445)

This test method specifies the procedure for determining the kinematic viscosity of liquid petroleum products.

- Principle: The method involves measuring the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated glass viscometer at a precisely controlled temperature.[4][15]
- Apparatus: A calibrated glass capillary viscometer (e.g., Cannon-Fenske type), a constant-temperature bath, and a timing device.
- Procedure:
 - Temperature Control: The viscometer containing the sample is placed in a constant-temperature bath until it reaches the test temperature.
 - Flow Measurement: The sample is drawn up into the viscometer tube by suction to a point above the upper timing mark.
 - Timing: The time taken for the liquid meniscus to pass from the upper timing mark to the lower timing mark is accurately measured.
 - Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): $\nu = C \times t$. [7]
 - Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: $\eta = \nu \times \rho$. [4]

Vapor Pressure (ASTM D323 - Reid Method)

This method is used to determine the vapor pressure of volatile petroleum products.

- Principle: A chilled, air-saturated sample is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is heated in a water bath to 37.8°C (100°F), and the resulting pressure is measured.[6]
- Apparatus: The Reid vapor pressure apparatus, consisting of a liquid chamber, a vapor chamber, a pressure gauge, and a water bath.
- Procedure:
 - Sample Preparation: The liquid chamber is filled with the chilled **n-octane** sample.

- Apparatus Assembly: The vapor chamber is coupled to the liquid chamber.
- Heating and Equilibration: The assembled apparatus is immersed in a water bath maintained at 37.8°C and agitated until a constant pressure is observed on the gauge.
- Reading: The final, stable pressure reading is recorded as the Reid Vapor Pressure (RVP). It is an absolute pressure, as the initial atmospheric pressure in the vapor chamber is counteracted.[16]

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